molecular formula C11H22N2O3 B2533407 Tert-butyl n-(1,4-oxazepan-2-ylmethyl)carbamate CAS No. 1854332-36-7

Tert-butyl n-(1,4-oxazepan-2-ylmethyl)carbamate

Cat. No.: B2533407
CAS No.: 1854332-36-7
M. Wt: 230.308
InChI Key: GGMMBDZOUNAQJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Tert-butyl n-(1,4-oxazepan-2-ylmethyl)carbamate is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-9-7-12-5-4-6-15-9/h9,12H,4-8H2,1-3H3,(H,13,14) . This indicates the presence of a carbamate group (-O-CO-NH-) in the molecule .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Isomorphous Crystal Structures and Chemical Bonds
The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate reveals their belonging to an isostructural family of compounds, demonstrating the significance of simultaneous hydrogen and halogen bonds involving the same carbonyl group in the crystal structures of diacetylenes. This emphasizes the role of tert-butyl n-(1,4-oxazepan-2-ylmethyl)carbamate in advancing our understanding of chemical bonding and structural chemistry (Baillargeon et al., 2017).

Metalation and Alkylation in Chemical Synthesis
Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, including this compound, has contributed to the methodology of metalation between nitrogen and silicon. This process, followed by reaction with electrophiles, highlights its utility in the preparation of α-functionalized α-amino silanes, thereby impacting synthetic organic chemistry significantly (Sieburth et al., 1996).

Applications in Fluorescent Sensory Materials
A tert-butyl moiety, such as that in this compound, has been found crucial for the gelation processes that lead to the formation of strong blue emissive nanofibers. These nanofibers, derived from benzothizole modified carbazole derivatives, are effective as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the material's utility in chemical sensing and environmental monitoring (Sun et al., 2015).

Catalysis in the N-tert-Butoxycarbonylation of Amines
Indium(III) halides, in the presence of this compound, have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines. This catalytic process enables the conversion of various amines to N-tert-butyl-carbamates under mild conditions, highlighting its importance in the synthesis of protected amines and derivatives with potential applications in drug development and organic synthesis (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The safety information available indicates that Tert-butyl n-(1,4-oxazepan-2-ylmethyl)carbamate may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-9-7-12-5-4-6-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMBDZOUNAQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854332-36-7
Record name tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate
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